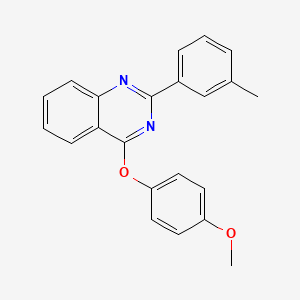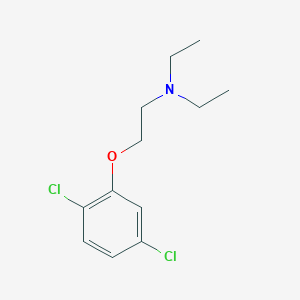![molecular formula C16H16ClNO2 B5789293 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPMP is a synthetic compound that belongs to the class of cathinones and has been found to possess stimulant properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has also been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone in lab experiments is its ability to produce consistent and predictable effects. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied, and its effects have been well documented. However, one of the limitations of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is its potential for abuse. Due to its stimulant properties, 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has the potential to be misused, which can lead to negative consequences.
Direcciones Futuras
There are several future directions for research on 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. One area of research is the development of new and more effective treatments for ADHD and narcolepsy. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has shown promise as a treatment for these conditions, and further research is needed to explore its potential. Another area of research is the development of new drugs that are based on the structure of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. Researchers are exploring the potential of modifying the structure of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone to create new drugs that have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its stimulant properties and potential use as a treatment for ADHD and narcolepsy. Further research is needed to explore the potential of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone and its derivatives in the development of new and more effective treatments for these conditions.
Métodos De Síntesis
The synthesis of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the reaction between 3-chloroaniline and p-anisaldehyde in the presence of a reducing agent. The reaction takes place in an organic solvent and is followed by purification using chromatography techniques.
Aplicaciones Científicas De Investigación
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess stimulant properties and has been used as a research tool to study the effects of stimulants on the nervous system. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
3-(3-chloroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(17)11-14/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRHGPVOAXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
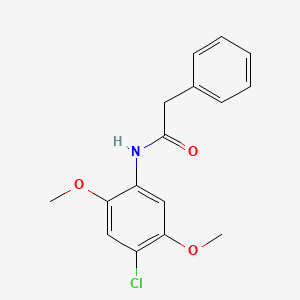
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
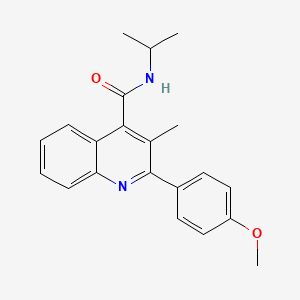
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
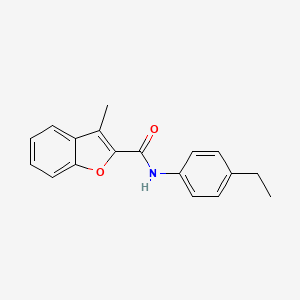
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
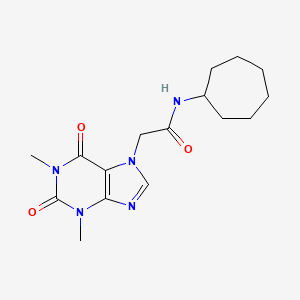
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
